2-(Cyclohexylamino)-5-nitrobenzonitrile
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Overview
Description
Cyclohexylamine, a compound that shares the “cyclohexylamino” group with the compound you’re interested in, is an organic compound belonging to the aliphatic amine class . It’s a colorless liquid, although like many amines, samples are often colored due to contaminants . It has a fishy odor and is miscible with water .
Synthesis Analysis
While specific synthesis methods for “2-(Cyclohexylamino)-5-nitrobenzonitrile” are not available, cyclohexylamine is produced by two routes: the complete hydrogenation of aniline using some cobalt- or nickel-based catalysts, or by alkylation of ammonia using cyclohexanol .Scientific Research Applications
Synthesis of Novel Compounds
- Novel Synthesis Pathways : The compound 2-(Cyclohexylamino)-5-nitrobenzonitrile has been utilized in the synthesis of novel compounds. For example, heating 2-amino-5-nitrobenzonitrile with cyclohexanone in the presence of a catalyst leads to the formation of new compounds like 6-nitrospiro[3,1-benzoxazine-2,1′-cyclohexan]-4(1H)-imine (Li et al., 2006).
Medicinal Chemistry
- Antimalarial and Antibacterial Effects : Compounds derived from 5-chloro-2-nitrobenzonitrile, which is closely related to this compound, have been studied for their potential antimalarial and antibacterial properties. These studies explore the synthesis and effects of various quinazolines derived from nitrobenzonitriles (Elslager et al., 1980).
Material Science
- Thermophysical Properties : Research on the thermophysical properties of nitrobenzonitriles, including those related to this compound, has been conducted. These studies involve measuring heat capacities and enthalpies of transitions, which are vital for understanding the physical behavior of these compounds (Jiménez et al., 2002).
Chemical Synthesis and Reactions
- Synthesis of Quinazolinones : The conversion of 2-nitrobenzonitriles to quinazolin-4(3H)-ones has been reported, showcasing the application of nitrobenzonitriles in synthesizing important chemical structures, including potential anticancer drug molecules (Reddy et al., 2007).
- Electrosynthesis : Electrosynthesis involving 2-nitrobenzonitrile has been explored, leading to the formation of quinazolinones, a process that highlights the versatile applications of nitrobenzonitrile derivatives in organic synthesis (Estrada & Rieker, 1994).
Future Directions
Properties
IUPAC Name |
2-(cyclohexylamino)-5-nitrobenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c14-9-10-8-12(16(17)18)6-7-13(10)15-11-4-2-1-3-5-11/h6-8,11,15H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQOJQWARANKMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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